6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
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Overview
Description
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is a complex organic compound characterized by its piperidine ring structure with multiple hydroxyl groups
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by this compound is the processing of N-linked glycoproteins . By binding to Glucosidase I, the compound can influence the post-translational modifications of these glycoproteins .
Pharmacokinetics
Its molecular weight of 29930 suggests that it may have good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid typically involves multi-step organic reactionsKey steps may involve azide reductive cyclization of aldehydes and subsequent modifications to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 3-hydroxypiperidine-4-carboxylic acid share structural similarities and are used in similar applications.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is unique due to its specific arrangement of hydroxyl groups and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-CHCPCTANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C(N1CCCCCC(=O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675558 |
Source
|
Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240479-07-5 |
Source
|
Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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